β-Glucuronidase Inhibition vs. D-Saccharic Acid-1,4-Lactone
This compound inhibits β-glucuronidase with an IC50 of 600 nM (0.6 µM) [1], compared to the standard β-glucuronidase inhibitor D-saccharic acid-1,4-lactone, which exhibits an IC50 of 48.30 µM [2]. This represents an approximately 80-fold enhancement in potency, positioning the compound as a sub-micromolar β-glucuronidase inhibitor.
| Evidence Dimension | β-Glucuronidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 600 nM (0.6 µM) |
| Comparator Or Baseline | D-Saccharic acid-1,4-lactone: 48.30 ± 0.50 µM |
| Quantified Difference | ~80-fold more potent than D-saccharic acid-1,4-lactone |
| Conditions | Inhibition of β-glucuronidase (unknown origin) assessed as p-nitrophenol formation after 30 min using p-nitrophenyl-β-D-glucuronide substrate; D-saccharic acid-1,4-lactone tested in a separate study on thiazole-fused-thiadiazole derivatives |
Why This Matters
Sub-micromolar β-glucuronidase inhibition is relevant for modulating drug glucuronidation and enterohepatic recirculation, making this compound a superior tool for pharmacokinetic modulation studies compared to the traditional inhibitor.
- [1] BindingDB. BDBM50019208 (CHEMBL137922) – Inhibition of beta-glucuronidase (unknown origin). BindingDB; 2021. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019208 View Source
- [2] Khan KM, et al. In vitro β-glucuronidase and in silico molecular docking studies of thiazole-fused-thiadiazole derivatives prepared through molecular-iodine promoted [3+2] oxidative cyclization. J Mol Struct. 2024. DOI: 10.1016/j.molstruc.2024.137620. View Source
